Compound Description: L-371,257 is a previously reported oxytocin antagonist. []
Relevance: L-371,257 shares a similar structure with 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, particularly the presence of a piperidine ring. Modifications to the acetylpiperidine terminus of L-371,257, incorporating pyridine N-oxide groups, led to the development of compounds with enhanced pharmacokinetic properties and oral bioavailability. [] This suggests that 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride could potentially serve as a scaffold for developing novel oxytocin antagonists with improved characteristics.
L-372,662
Compound Description: L-372,662 is a potent oxytocin antagonist developed by modifying L-371,257 with a pyridine N-oxide group. [] It exhibits strong in vitro and in vivo potency (Ki = 4.1 nM for the cloned human oxytocin receptor and intravenous AD50 = 0.71 mg/kg in rats), excellent oral bioavailability (90% in rats, 96% in dogs), good aqueous solubility, and remarkable selectivity against human arginine vasopressin receptors. []
Relevance: L-372,662 exemplifies the successful incorporation of a pyridine N-oxide moiety into the structure of L-371,257, a compound structurally related to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride. [] This modification significantly improved the pharmacokinetic profile and oral bioavailability, suggesting that exploring similar modifications to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride could lead to derivatives with enhanced therapeutic potential.
Compound Description: This compound serves as an intermediate in multi-step synthesis of various pharmaceutical compounds. []
Compound Description: CP-671,305 is an orally active phosphodiesterase-4 inhibitor. [] Studies on CP-671,305 have highlighted the role of hepatic transporters in drug disposition and clearance. []
Relevance: CP-671,305 incorporates a pyridine ring within its structure, similar to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride. [] While the overall structures differ, the shared presence of a pyridine ring suggests that understanding the structure-activity relationships of CP-671,305, particularly concerning the pyridine moiety, might offer insights into the potential biological activities of 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride.
Compound Description: B3 is a potent histone deacetylase (HDAC) inhibitor. [] It exhibits potent antiproliferative effects against tumor cell lines and induces G0/G1-phase arrest and apoptosis. []
Relevance: Like 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, B3 possesses a piperidin-4-yl group within its structure. [] This structural similarity suggests that 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride may also interact with biological targets or pathways related to piperidine-containing compounds, potentially exhibiting some level of HDAC inhibitory activity or influencing similar cellular processes.
Compound Description: ABT-089 acts as a novel ligand at neuronal nicotinic acetylcholine receptors. [] It exhibits improved oral bioavailability and reduced adverse effects compared to nicotine, showing potential for enhancing cognitive performance. []
Relevance: ABT-089 and 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride share a common structural motif of a substituted pyridine ring linked to a heterocyclic ring through an oxygen atom. [] While ABT-089 uses a pyrrolidine ring and 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride employs a piperidine ring, the similarity in their core structure suggests they might exhibit overlapping pharmacological profiles or target similar biological pathways.
Compound Description: This compound is characterized by its unique crystal structure, which features intermolecular hydrogen bonding interactions. []
Relevance: The inclusion of a pyridine ring in this compound's structure, although in a different substitution pattern compared to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, highlights the versatility of the pyridine moiety in forming diverse chemical structures with potentially unique biological properties. []
2-((pyridin-3-yloxy)methyl)piperazine
Compound Description: This scaffold serves as a basis for developing α7 nicotinic acetylcholine receptor (nAChR) modulators. []
Compound Description: These are potent and selective α7 nicotinic acetylcholine receptor (nAChR) modulators. [] They exhibit favorable in vitro safety profiles, good oral bioavailability in mice, and inhibit cellular infiltration in a murine model of allergic lung inflammation. [] Interestingly, (R)-18 acts as an agonist, while (R)-47 demonstrates silent agonist activity. []
Relevance: These compounds, derived from the 2-((pyridin-3-yloxy)methyl)piperazine scaffold, which closely resembles 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, showcase the potential of this structural class as a source of promising drug candidates for inflammatory disorders. [] Their distinct pharmacological profiles as agonist and silent agonist, respectively, highlight the subtle structure-activity relationships within this chemical space and suggest that 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride might also exhibit diverse pharmacological effects depending on specific structural modifications.
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. [] It displays good plasma exposure and sufficient brain penetration in rats, making it suitable for evaluating its pharmacological properties in schizophrenia models. []
Relevance: Although possessing a more complex structure, this compound, like 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, contains a pyridine ring linked to a substituted piperidine ring. [] This structural similarity, despite the different connectivity patterns, suggests potential overlapping applications or biological activities, particularly in areas related to the central nervous system and potentially involving GlyT1 modulation.
Compound Description: 5a is a potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist. [] It exhibits strong RORγt inhibitory activity, favorable pharmacokinetics, and robust dose-dependent inhibition of IL-17A production in vitro and in vivo. []
Relevance: While structurally distinct from 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, 5a incorporates a piperidin-4-yl group, highlighting the relevance of this moiety in medicinal chemistry and its presence in compounds with diverse pharmacological activities, including RORγt modulation. []
Compound Description: ADX47273 is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). []
Relevance: ADX47273 contains a piperidin-1-yl group within its structure, while 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride features a piperidin-4-yloxy group. [] The presence of the piperidine ring in both compounds, albeit with different substitution patterns, suggests potential similarities in their pharmacological profiles or interactions with biological targets, particularly those related to the piperidine moiety.
3-(3-Chloro-1H-pyrazol-1-yl)pyridine
Compound Description: This compound is a key intermediate in the preparation of insecticides. []
Compound Description: N70 is a thienopyridine-based inhibitor of histone lysine demethylase KDM5A. [, ] N71, an acrylamide derivative of N70, is designed for covalent interaction with Cys481 in KDM5A and exhibits irreversible inhibition. [, ]
Relevance: Both N70 and N71, like 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, contain a piperidine ring within their structures. [, ] This shared structural feature suggests that 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride might also interact with biological targets or pathways related to piperidine-containing compounds, potentially exhibiting inhibitory activity against KDM5A or other similar enzymes.
Compound Description: 34c is a high-affinity inhibitor of both Plasmodium falciparum and Plasmodium vivax N-myristoyltransferases (NMTs). [] It demonstrates potent activity against both blood and liver stage forms of the parasite, making it a promising lead for antimalarial drug development. []
Relevance: 34c possesses a piperidin-4-yloxy group, directly mirroring the core structure of 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride. [] This remarkable structural similarity indicates that these compounds likely belong to the same chemical class and share similar physicochemical properties.
Compound Description: SAK3 is a novel therapeutic candidate for Alzheimer's disease, acting as a T-type calcium channel enhancer. [, ] It promotes acetylcholine (ACh) release in the mouse hippocampus and shows cognitive-enhancing effects. [, ]
Relevance: SAK3, like 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, incorporates a piperidin-1-yl group within its structure. [, ] This structural similarity, despite the differences in the overall scaffolds, suggests that 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride might also interact with biological targets or pathways related to piperidine-containing compounds, potentially exhibiting some level of activity on calcium channels or influencing ACh release.
Compound Description: This is a novel radiolabeled tracer for positron emission tomography (PET) imaging of the angiotensin II type-1 receptor (AT1R). []
Relevance: Although structurally different from 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, this tracer includes a pyridine ring, highlighting the relevance of this moiety in medicinal chemistry and its use in developing diagnostic tools for various biological targets, including the AT1R. []
Compound Description: PQCA is a highly selective M1 muscarinic positive allosteric modulator (PAM). [] It demonstrates potential for treating Alzheimer's disease by improving cognition in rodent and nonhuman primate models without significant gastrointestinal side effects. []
Relevance: PQCA, like 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, features a pyridine ring linked to a piperidine ring. [] Although the overall structures differ, the presence of this shared structural element suggests that 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride might also interact with biological targets or pathways related to both pyridine and piperidine moieties, potentially exhibiting some level of activity on muscarinic receptors or influencing cholinergic signaling.
Compound Description: These are iridium(III) complexes with a (4-methyl-pyridine-2-yloxy)diisopropylsilyl ligand, showcasing base-stabilized silylene character in the Ir-Si bond. []
Relevance: These complexes highlight the diverse coordination chemistry of pyridine-containing ligands, including those similar to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride. [] Although the specific coordination environment differs, these examples demonstrate the potential of such ligands in forming complexes with transition metals, which can have applications in catalysis or as potential therapeutic agents.
Compound Description: Manidipine dihydrochloride is a long-acting antihypertensive drug that acts as a calcium antagonist vasodilator. [, ]
Relevance: Manidipine dihydrochloride features a dihydropyridine core within its structure, which, while distinct from the pyridine ring in 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, exemplifies the use of pyridine derivatives in medicinal chemistry. [, ] This example highlights the pharmacological potential of pyridine-containing compounds for cardiovascular applications, suggesting that exploring the biological activity of 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride in this context might be worthwhile.
Compound Description: This compound is a methylbenzenesulfonamide derivative synthesized as a potential CCR5 antagonist for HIV-1 infection prevention. []
Relevance: This compound, like 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, features a piperidin-4-yl group as part of its structure. [] Although the overall structures differ significantly, this shared element suggests a possible overlap in biological targets or pharmacological activities, especially concerning interactions with targets that recognize the piperidine moiety.
Compound Description: This series of compounds represents a class of azetidinone derivatives designed for their potential antimicrobial properties. []
Relevance: Compounds 10 a-j, similar to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, incorporate a substituted piperidine ring within their structure. [] Although the overall structures are significantly different, the shared presence of the piperidine ring suggests that these compounds might exhibit some degree of overlapping pharmacological effects or target similar biological pathways.
Compound Description: This set of compounds represents potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair and other cellular processes. [] BYK49187, in particular, showed potent inhibition of PARP-1 activity in vitro and demonstrated cardioprotective effects in vivo by reducing myocardial infarct size in rats. []
Relevance: BYK49187 contains a piperidin-1-yl group, which is structurally reminiscent of the piperidin-4-yloxy group in 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride. [] The presence of this piperidine ring, although with different substitution patterns, highlights its potential significance in mediating interactions with biological targets, particularly those involved in cellular processes like DNA repair, and suggests that exploring the biological activity of 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride in this context might be of interest.
Compound Description: These are 8-heterocycle-substituted xanthine derivatives that act as highly potent and selective antagonists of the human A2B adenosine receptor. []
Relevance: While structurally distinct from 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, these compounds exemplify the diverse pharmacological activities exhibited by molecules containing heterocyclic moieties. [] Their potent and selective antagonism of the A2B adenosine receptor highlights the potential of exploring various heterocyclic scaffolds, including those similar to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, for developing novel therapeutic agents.
Compound Description: Pramipexole is a dopamine D2-like receptor agonist that is used to treat Parkinson’s disease and restless legs syndrome. [] In preclinical studies, pramipexole has been shown to induce yawning, hypothermia, and locomotor activity. []
Relevance: While not structurally similar to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, pramipexole is discussed in the context of food restriction and its effects on dopamine D2 and D3 receptor function. [] Although the target and mechanism of action differ from 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, the research highlights the importance of understanding how environmental factors can influence drug response and receptor sensitivity.
Compound Description: PG01037 is a selective dopamine D3 receptor antagonist. []
Relevance: This compound is discussed in the context of its ability to inhibit dopamine D2-like agonist-induced penile erection and yawning, effects that are suggested to be mediated by the D3 receptor. [] While not structurally similar to 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride, PG01037 highlights the pharmacological significance of targeting dopamine receptor subtypes and their associated behavioral and physiological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.